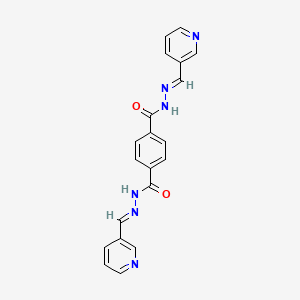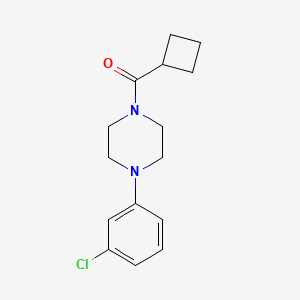![molecular formula C18H12Cl3N3O2 B5596203 N'-[(2-chloro-3-quinolinyl)methylene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B5596203.png)
N'-[(2-chloro-3-quinolinyl)methylene]-2-(2,4-dichlorophenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(2-chloro-3-quinolinyl)methylene]-2-(2,4-dichlorophenoxy)acetohydrazide is a useful research compound. Its molecular formula is C18H12Cl3N3O2 and its molecular weight is 408.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.999510 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Optical Chemosensing
A study by Wu et al. (2018) synthesized N-((quinolin-8-yl)methylene)acetohydrazide as an off-on fluorescence sensor with high selectivity toward Zn2+ in aqueous media. The compound exhibited a large Stokes shift and a low detection limit for Zn2+, demonstrating its potential as a fluorescent probe for monitoring intracellular Zn2+.
Corrosion Inhibition
Research conducted by Yadav et al. (2015) focused on the corrosion inhibition of mild steel in acidic medium using synthesized acetohydrazides. The compounds acted as effective corrosion inhibitors, with the inhibition efficiencies increasing with the concentration of the inhibitors. The study highlights the potential use of such derivatives in protecting metal surfaces against corrosion.
Dual-Functional Chemosensing
A paper by Yang et al. (2015) developed a chemosensor that showed good selectivity and sensitivity toward Al3+ and Cu2+ under aqueous conditions. This study points to the application of such compounds in detecting multiple analytes simultaneously.
Molecular Modeling and Anticancer Activity
Bingul et al. (2016) identified a novel scaffold, (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide, which led to the development of biologically active hydrazide compounds. These compounds exhibited significant anti-cancer activity against neuroblastoma and breast adenocarcinoma cell lines, suggesting their potential as anticancer agents (Bingul et al., 2016).
Antimicrobial Activity
Ahmed et al. (2006) synthesized succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates, demonstrating significant inhibition of bacterial and fungal growth. This research showcases the potential antimicrobial applications of such derivatives (Ahmed et al., 2006).
Propiedades
IUPAC Name |
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(2,4-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3N3O2/c19-13-5-6-16(14(20)8-13)26-10-17(25)24-22-9-12-7-11-3-1-2-4-15(11)23-18(12)21/h1-9H,10H2,(H,24,25)/b22-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFRCWKDJUQWBA-LSFURLLWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5596123.png)
![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B5596130.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B5596136.png)
![(1S*,5R*)-6-(pyridin-2-ylmethyl)-3-(2-thienylsulfonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5596144.png)
![3-(4-methyl-1-piperidinyl)-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5596146.png)
![1-{4-[4-(3-bromo-4-methoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5596148.png)



![2-[(4-morpholinylimino)methyl]-1-benzothien-3-yl 2-bromobenzoate](/img/structure/B5596188.png)
![6-{[(1S*,5R*)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]non-3-yl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5596189.png)
![3-isobutyl-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5596209.png)
![2,4-dichloro-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5596212.png)
![6-{[(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5596220.png)
